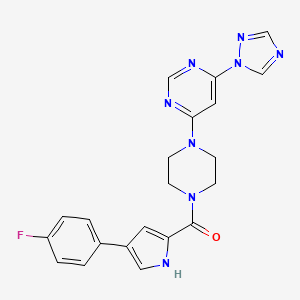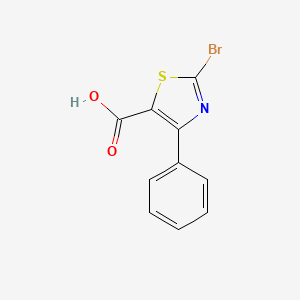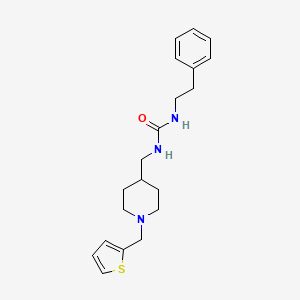![molecular formula C18H12N2OS B3018637 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 18593-60-7](/img/structure/B3018637.png)
2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Efficient Synthesis of Thienopyrimidinones
The synthesis of thienopyrimidinones has been a subject of interest due to their potential pharmacological properties. In the first paper, the authors describe an efficient method for synthesizing 5,6-dihydrothieno[3',2':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones using a consecutive method that involves an aza-Wittig reaction followed by a reaction with various amines, phenols, or alcohols. This method yields the desired products in 71-87% yields, indicating a high efficiency of the synthetic route .
Synthesis and Structure of Thienopyridopyrimidinones
The second paper expands on the synthesis of thienopyrimidinones by detailing the creation of 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones. The authors utilize an aza-Wittig reaction to produce carbodiimide derivatives, which are then treated with amines or phenols to yield the final compounds. The structure of one such compound was confirmed through X-ray analysis, providing insight into the molecular structure of these derivatives .
Pharmacological Potential of Thienopyrimidinones
In the third paper, the synthesis of various thienopyrimidinones and their esters is described, with the aim of evaluating their pharmacological profiles. The compounds synthesized showed promising local anesthetic, antiarrhythmic, and anti-inflammatory activities, although they did not exhibit platelet antiaggregating activity. This study highlights the potential of thienopyrimidinones in the development of new therapeutic agents .
Platelet Antiaggregating and Other Activities
The fourth paper focuses on the synthesis of 2,3-dihydro-6-mercapto-1,3-diphenyl-2-thioxo-4(3H)-pyrimidinones and their derivatives, which exhibit a range of pharmacological activities including platelet antiaggregating, anti-inflammatory, and antiarrhythmic effects. The synthesis yields excellent results and the compounds demonstrate activities that are superior or comparable to acetylsalicylic acid, suggesting their potential as therapeutic agents .
Synthesis and Properties of Pyrimidinyl-Triazolinones
The fifth paper describes the synthesis of 4,6-diphenyl-pyrimidin-2-yl derivatives, including triazolinones and thiazolotriazolones. The synthetic route involves base-catalyzed cyclization and alkylation reactions. Some of the synthesized compounds showed weak anti-inflammatory activity, indicating a potential for further exploration in medicinal chemistry .
Herbicidal Activity of Pyrazolopyrimidinones
Lastly, the sixth paper reports on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their preliminary herbicidal activity. The compounds were synthesized through a tandem aza-Wittig and annulation reaction and showed good inhibition activities against the roots of certain plants. This suggests a potential application of these compounds in the field of agriculture as herbicides .
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Compounds derived from "2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one" have been synthesized for their potential antimicrobial properties. For instance, novel pyrrolo-pyrimidines synthesized through dry media under microwave irradiations exhibited mild to moderate antimicrobial activities, highlighting the compound's utility in developing new antimicrobial agents (Mishra, 2010).
Anticancer and Anti-angiogenic Applications
Another significant application is in the development of anticancer drugs. Derivatives of this compound, particularly those with modifications in the tubulin-binding motif, have demonstrated promising anticancer, vascular-disrupting, and anti-angiogenic activities in vitro and in vivo. These findings suggest the potential of these compounds as pleiotropic anticancer drugs (Gold et al., 2020).
Analgesic and Anti-inflammatory Properties
The synthesis of derivatives has also been explored for evaluating their pharmacological profiles, including local anesthetic, antiarrhythmic, antiinflammatory, and analgesic activities. These studies suggest that modifications to the compound can influence its pharmacological effects, offering pathways for the development of new therapeutic agents (Ranise et al., 1997).
Chemical Synthesis and Characterization
Research has also focused on the chemical synthesis and characterization of related compounds. For example, the reaction of active methylene compounds with 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate leads to various heterocycles, including pyrimidinone derivatives, showcasing the versatility of thieno[2,3-d]pyrimidin-4(3H)-one as a precursor in synthetic chemistry (Shibuya, 1984).
Antioxidant Activities
Furthermore, some studies have evaluated the radical scavenging and antioxidant activities of these compounds. For instance, a DFT study on 2-phenoxypyridotriazolo pyrimidines, which share structural similarities with this compound, has provided insights into their antioxidant mechanisms, contributing to the understanding of how these compounds can be optimized for better antioxidant effects (Abuelizz et al., 2020).
Mécanisme D'action
Target of Action
The primary target of 2,6-diphenylthieno[2,3-d]pyrimidin-4(3H)-one is Mycobacterium tuberculosis , specifically the Cytochrome bd oxidase (Cyt-bd) . This enzyme plays a crucial role in the energy metabolism of the bacteria, making it an attractive drug target .
Mode of Action
The compound interacts with the Cyt-bd, inhibiting its function . This interaction disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its inability to grow and reproduce .
Biochemical Pathways
By inhibiting the Cyt-bd, the compound disrupts the electron transport chain in the bacteria, leading to ATP depletion . This affects the overall energy metabolism of the bacteria, causing a downstream effect on its growth and reproduction .
Pharmacokinetics
The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target and exert its antimycobacterial activity .
Result of Action
The compound’s action results in significant antimycobacterial activity against Mycobacterium tuberculosis . Some derivatives of the compound have been found to exhibit very good antimycobacterial activity, with minimum inhibitory concentrations (MIC) in the range of 6–8 μM .
Propriétés
IUPAC Name |
2,6-diphenyl-3H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS/c21-17-14-11-15(12-7-3-1-4-8-12)22-18(14)20-16(19-17)13-9-5-2-6-10-13/h1-11H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIAKKUOSKSDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=C(NC3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-isopropylphenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea](/img/structure/B3018559.png)



![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3018565.png)
![5-[(3,4-Dichlorophenyl)methylthio]-3-propyl-1,2,4-triazole-4-ylamine](/img/structure/B3018567.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B3018568.png)
![N-(4-acetamidophenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B3018569.png)
![1-phenyl-3-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B3018570.png)
![4-chloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B3018575.png)
